12-hydroxy-1,10-bis(4-methoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
Description
12-Hydroxy-1,10-bis(4-methoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide is a phosphocine oxide derivative characterized by a fused indeno-dioxaphosphocine core. The compound features two 4-methoxyphenyl substituents at positions 1 and 10, contributing to its electronic and steric profile. The hydroxy group at position 12 and the phosphine oxide moiety define its reactivity, making it a candidate for applications in asymmetric catalysis and materials science. Its stereochemical complexity arises from the rigid bicyclic framework, which can influence chiral recognition in catalytic systems .
Properties
IUPAC Name |
12-hydroxy-1,10-bis(4-methoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27O6P/c1-34-23-9-3-19(4-10-23)25-13-7-21-15-17-31-18-16-22-8-14-26(20-5-11-24(35-2)12-6-20)30(28(22)31)37-38(32,33)36-29(25)27(21)31/h3-14H,15-18H2,1-2H3,(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJFIBMAPBMOBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C4=C(CCC45CCC6=C5C(=C(C=C6)C7=CC=C(C=C7)OC)OP(=O)(O3)O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-hydroxy-1,10-bis(4-methoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with phosphine oxides under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the dioxaphosphocine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
12-hydroxy-1,10-bis(4-methoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.
Reduction: Reduction reactions can yield different hydroxy derivatives.
Substitution: Aromatic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxides, while reduction can produce hydroxy derivatives with varying degrees of saturation.
Scientific Research Applications
12-hydroxy-1,10-bis(4-methoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 12-hydroxy-1,10-bis(4-methoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Its effects are mediated through the formation of reactive intermediates that interact with cellular components, leading to desired biological outcomes.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. In contrast, trifluoromethyl groups () reduce electron density, favoring electrophilic reactivity.
- Steric Effects : Naphthyl () and biphenyl () substituents introduce greater steric hindrance, which may impede substrate binding in catalytic applications.
- Chiral Induction: The SPINOL derivative (12-hydroxy-1,10-di(phenanthren-9-yl)-[...]oxide ) shares structural motifs with the target compound but employs phenanthrenyl groups for superior enantioselectivity in asymmetric catalysis.
Physicochemical Properties
Biological Activity
The compound 12-hydroxy-1,10-bis(4-methoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide , often referred to as HMPH, is a synthetic derivative known for its complex structure and potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action and therapeutic potential based on recent research findings.
Chemical Structure
The chemical structure of HMPH is characterized by a unique arrangement of functional groups that contribute to its biological properties. The compound features:
- Two methoxyphenyl groups which enhance lipophilicity and may influence biological interactions.
- A dioxaphosphocine core , providing potential for various pharmacological activities due to the phosphorus atom's unique bonding characteristics.
Recent studies have highlighted several mechanisms through which HMPH exerts its biological effects:
- Anti-inflammatory Effects : HMPH has been shown to reduce inflammation by targeting the NF-κB signaling pathway. Specifically, it interferes with the translocation of p65 NF-κB and disrupts its binding with MD2 in murine macrophages, which is crucial for inflammatory responses .
- Antioxidant Properties : The compound exhibits significant antioxidant activity, which can mitigate oxidative stress in cells. This is particularly relevant in conditions where oxidative damage is prevalent.
Study 1: In Vitro Analysis of Anti-inflammatory Activity
A study conducted on RAW264.7 macrophages demonstrated that treatment with HMPH significantly reduced cell viability in a dose-dependent manner when exposed to lipopolysaccharide (LPS), a known inflammatory agent. The results indicated that HMPH's cytotoxic effects were comparable to those of curcumin, a well-known anti-inflammatory compound .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 0.63 | 90 |
| 5 | 70 |
| 20 | 50 |
Study 2: Antioxidant Activity Assessment
In another experimental setup, the antioxidant capacity of HMPH was evaluated using DPPH radical scavenging assays. The results showed that HMPH effectively scavenged free radicals, indicating its potential role as an antioxidant agent.
| Concentration (µM) | DPPH Scavenging Activity (%) |
|---|---|
| 10 | 30 |
| 50 | 60 |
| 100 | 85 |
Pharmacological Potential
The pharmacological implications of HMPH are significant:
- Therapeutic Applications : Given its anti-inflammatory and antioxidant properties, HMPH may have potential applications in treating chronic inflammatory diseases such as arthritis and cardiovascular diseases.
- Future Research Directions : Further investigation into the pharmacokinetics and toxicity profiles of HMPH is essential to establish safe and effective dosages for clinical use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
